Technical Guide: Chemical Properties & Applications of Dimethyl-13C2,d6 Sulfate
Technical Guide: Chemical Properties & Applications of Dimethyl-13C2,d6 Sulfate
Executive Summary
Dimethyl-13C2,d6 sulfate (DMS-13C2,d6) is a high-precision isotopologue of dimethyl sulfate, characterized by the substitution of all carbon atoms with Carbon-13 (
This guide provides a rigorous technical analysis of its physicochemical properties, mechanistic behavior in methylation reactions, and specific handling protocols required for safety and experimental success.
Part 1: Chemical Identity & Physical Specifications
DMS-13C2,d6 is a "heavy" methylating agent. Unlike its unlabeled counterpart, it introduces a methyl group with a mass shift of +4 Da (
Table 1: Comparative Physicochemical Properties
| Property | Unlabeled Dimethyl Sulfate | Dimethyl-13C2,d6 Sulfate | Technical Significance |
| CAS Number | 77-78-1 | 1216599-58-4 | Unique identifier for regulatory compliance.[2] |
| Formula | (CH | ( | Dual-isotope labeling source. |
| Molar Mass | 126.13 g/mol | 134.15 g/mol | +8 Da mass shift enables distinct MS separation. |
| Density (25°C) | 1.33 g/mL | 1.417 g/mL | Higher density due to heavy isotopes; affects volumetric dosing. |
| Boiling Point | 188°C (dec.) | ~188°C | High boiling point allows for elevated reaction temperatures. |
| Isotopic Purity | N/A | Crucial for preventing "isotopic scrambling" in NMR/MS data. | |
| Solubility | Ethers, Aromatics | Ethers, Aromatics | Compatible with standard organic synthesis solvents (THF, DCM). |
Part 2: Mechanistic Principles of Labeling
The SN2 Methylation Mechanism
DMS-13C2,d6 acts as a hard electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (
-
Selectivity: Primary amines > Secondary amines > Phenols > Alcohols.
-
Stoichiometry: Only one methyl group is typically transferred efficiently under mild conditions; the second methyl group requires higher temperatures, often leading to degradation.
The Deuterium Kinetic Isotope Effect (DKIE)
The incorporation of deuterium introduces a Kinetic Isotope Effect.[4][5][6] Because the C-D bond has a lower zero-point energy (ZPE) than the C-H bond, it is more stable and harder to break.
-
Primary DKIE (
): If the C-D bond is broken during metabolism (e.g., oxidative demethylation by Cytochrome P450), the reaction rate is significantly slowed. This is the foundational principle behind Deuterated Drugs , which often exhibit longer half-lives. -
Secondary DKIE (
): In the methylation reaction itself (where the C-O bond breaks, not the C-D bond), the rate difference is negligible, meaning DMS-13C2,d6 reacts with similar kinetics to unlabeled DMS.
"Heavy Methyl" NMR Utility
The
-
Simplification: Eliminates proton noise in complex regions.
-
Methyl-TROSY: In protein NMR,
C-labeled methyls provide sharp signals for large complexes, while the deuterium decoupling extends the relaxation times ( ), sharpening the peaks further.
Part 3: Visualization of Reaction Pathways
Diagram 1: Mechanistic Pathway & Workflow
The following diagram illustrates the
Caption: SN2 reaction pathway of Dimethyl-13C2,d6 sulfate transferring a heavy methyl group to a nucleophile, enabling downstream metabolic and quantitative analysis.
Part 4: Experimental Protocols
Safety Warning (Critical)
Dimethyl sulfate is a potent carcinogen, mutagen, and corrosive agent. It is fatal if inhaled.
-
Engineering Controls: All operations must be performed in a functioning fume hood with a closed system if possible.
-
PPE: Use SilverShield® (EVOH) or ChemTek™ gloves. Standard nitrile gloves provide insufficient protection against DMS permeation.
-
Neutralization: Keep a solution of 10% aqueous ammonia or 1M NaOH nearby to neutralize spills immediately.
Protocol: Synthesis of a CD -Labeled Drug Intermediate (O-Methylation)
Objective: To synthesize 4-(
-
Setup:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon or Nitrogen.
-
-
Solubilization:
-
Add 4-hydroxybenzoic acid (1.0 eq) and anhydrous Potassium Carbonate (
, 1.5 eq) to the flask. -
Add anhydrous Acetone or DMF (0.2 M concentration relative to substrate).
-
Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
-
Addition of Reagent:
-
Caution: Calculate the volume of Dimethyl-13C2,d6 sulfate using its density (1.417 g/mL ), not the standard density.
-
Using a gas-tight syringe, add Dimethyl-13C2,d6 sulfate (1.1 eq) dropwise over 10 minutes.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 60°C for Acetone) for 4-6 hours.
-
Monitor reaction progress via TLC or LC-MS (look for M+4 mass shift).
-
-
Quenching & Workup:
-
Cool to room temperature.
-
Add 2 mL of 10% Ammonium Hydroxide (
) and stir for 30 minutes to destroy excess DMS-13C2,d6. This step is mandatory for safety. -
Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Analysis:
-
MS: Verify [M+H]+ peak is shifted by +4 units compared to unlabeled standard.
-
NMR:
H NMR will show the disappearance of the phenol proton and the absence of the methoxy peak (since it is deuterated). C NMR will show a strong multiplet signal for the methyl carbon.
-
Part 5: Applications in Drug Development[1]
Metabolic Stability Enhancement (Deuterium Switch)
Replacing a labile C-H bond with a C-D bond can significantly reduce the rate of metabolism mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).
-
Mechanism: The C-D bond requires higher activation energy to break (primary KIE).
-
Result: The drug remains in circulation longer (increased
), potentially allowing for lower dosing frequencies.[7] -
Role of DMS-13C2,d6: It is the primary reagent for introducing this motif into phenol or amine moieties during lead optimization.
Internal Standards for LC-MS/MS
In quantitative bioanalysis (DMPK), an internal standard (IS) is required to normalize matrix effects.
-
Requirement: The IS must co-elute with the analyte but be mass-resolved.
-
Advantage: A
CD label provides a +4 Da shift, which is generally sufficient to avoid isotopic overlap with the natural abundance M+2 or M+3 peaks of the analyte (especially for molecules < 500 Da). -
Stability: Unlike deuterium-only labels on exchangeable protons (which can be lost in protic solvents), the methyl group from DMS is chemically stable.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6497, Dimethyl Sulfate. PubChem. Available at: [Link]
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Contextual grounding on Deuterium KIE).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethyl Sulfate. NJ.gov. Available at: [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
